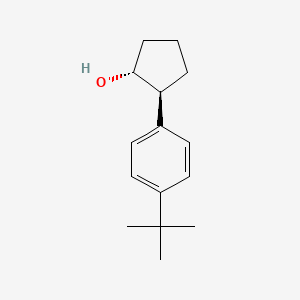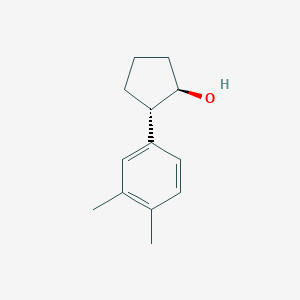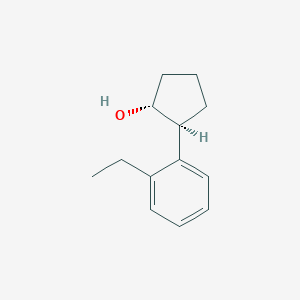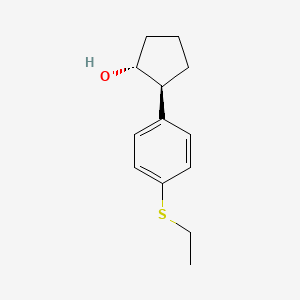
(1R,2S)-2-(3-fluoro-4-methylphenyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(3-fluoro-4-methylphenyl)cyclopentan-1-ol: is a chiral cyclopentanol derivative featuring a fluorine and a methyl group on the phenyl ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with (1R,2S)-cyclopentan-1-ol as the starting material.
Fluorination: The phenyl ring is introduced via a Friedel-Crafts alkylation reaction using 3-fluorobenzene and 4-methylbenzene.
Cyclization: The cyclopentanone intermediate undergoes cyclization to form the desired cyclopentanol derivative.
Industrial Production Methods:
Batch Production: Large-scale synthesis often employs batch reactors with controlled temperature and pressure conditions to ensure product consistency.
Continuous Flow Chemistry: This method is gaining popularity for its efficiency and scalability, allowing for continuous production of the compound.
Chemical Reactions Analysis
(1R,2S)-2-(3-fluoro-4-methylphenyl)cyclopentan-1-ol: undergoes various chemical reactions, including:
Oxidation: The cyclopentanol group can be oxidized to form cyclopentanone.
Reduction: Reduction reactions can convert the fluorine atom to a hydrogen atom, resulting in a different phenyl derivative.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the ortho and para positions of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide or Dess-Martin periodinane.
Reduction: Lithium aluminium hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products Formed:
Oxidation: Cyclopentanone.
Reduction: (1R,2S)-2-(3-methylphenyl)cyclopentan-1-ol.
Substitution: Ortho- and para-substituted phenyl derivatives.
Scientific Research Applications
This compound has diverse applications across various scientific fields:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1R,2S)-2-(3-fluoro-4-methylphenyl)cyclopentan-1-ol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Inhibition or activation of biochemical pathways related to disease processes.
Comparison with Similar Compounds
(1R,2S)-2-(3-fluoro-4-methylphenyl)cyclopentan-1-ol: is compared with similar compounds such as:
(1R,2S)-2-(3-chloro-4-methylphenyl)cyclopentan-1-ol
(1R,2S)-2-(3-fluoro-4-ethylphenyl)cyclopentan-1-ol
(1R,2S)-2-(3-fluoro-4-hydroxyphenyl)cyclopentan-1-ol
Uniqueness: The presence of the fluorine atom on the phenyl ring imparts unique chemical and biological properties compared to its chloro, ethyl, and hydroxy analogs.
This compound , highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
(1R,2S)-2-(3-fluoro-4-methylphenyl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-8-5-6-9(7-11(8)13)10-3-2-4-12(10)14/h5-7,10,12,14H,2-4H2,1H3/t10-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXPGMQDSFFUOI-CMPLNLGQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCCC2O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H]2CCC[C@H]2O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


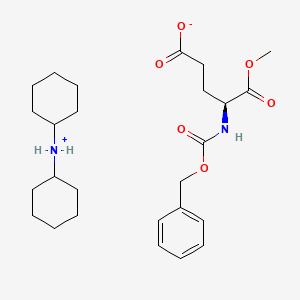
![[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methanol](/img/structure/B7983966.png)



